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molecular formula C7H7BrOS B8794053 2-Bromo-4-(methylthio)phenol

2-Bromo-4-(methylthio)phenol

Cat. No. B8794053
M. Wt: 219.10 g/mol
InChI Key: UBQLVZHSQKAGMQ-UHFFFAOYSA-N
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Patent
US08697720B2

Procedure details

Sodium thiomethoxide (8.64 g) and copper (I) oxide (8.79 g) were mixed with 2-bromo-4-iodophenol (XX, 14.72 g) in anhydrous DMF (100 mL). The mixture was stirred and heated at 80° C. for 48 h under nitrogen atmosphere. Then, the resultant slurry was treated with concentrated HCl (5 mL) and EtOAc (200 mL), and was filtered and rinsed with EtOAc (200 mL). The organic layers were partitioned with 1N HCl (150 mL), water (150 mL) and brine (150 mL) and dried over MgSO4, filtered and solvent removed in vacuo. Product was purified by silica gel column chromatography, the product eluted with dichloromethane/hexane (2:3), to give the desired product (5.22 g, 39%) as a light brown oil.
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
14.72 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.79 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].[Br:4][C:5]1[CH:10]=[C:9](I)[CH:8]=[CH:7][C:6]=1[OH:12].Cl.CCOC(C)=O>CN(C=O)C.[Cu-]=O>[Br:4][C:5]1[CH:10]=[C:9]([S:2][CH3:1])[CH:8]=[CH:7][C:6]=1[OH:12] |f:0.1|

Inputs

Step One
Name
Quantity
8.64 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
14.72 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)I)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
8.79 g
Type
catalyst
Smiles
[Cu-]=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
rinsed with EtOAc (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were partitioned with 1N HCl (150 mL), water (150 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Product was purified by silica gel column chromatography
WASH
Type
WASH
Details
the product eluted with dichloromethane/hexane (2:3)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)SC)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.22 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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